2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide
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Overview
Description
2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide can be achieved through a one-pot condensation reaction. This involves the reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes at 100°C under solvent-free conditions . The reaction proceeds via a vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of metal-organic frameworks (MOFs) as catalysts. These frameworks consist of multifunctional organic materials bound to metal clusters, providing high surface area and thermal stability . The post-modification of MOFs with various functional groups enhances their catalytic performance, making them suitable for the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvent systems to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins . The compound’s lipophilicity allows it to diffuse easily into cells, where it exerts its effects by modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Pyridazine is a heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: Pyridazinone is a derivative of pyridazine with an oxygen atom at the 3-position of the ring.
Pyrazolo[4,3-d]pyrimidine: This compound is another heterocyclic derivative with potential therapeutic applications, including anti-inflammatory and anticancer activities.
Uniqueness
2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide is unique due to its specific structural features and the range of biological activities it exhibits
Properties
Molecular Formula |
C10H15N5O |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C10H15N5O/c1-2-13-10-14-7-3-4-12-5-6(7)8(15-10)9(11)16/h12H,2-5H2,1H3,(H2,11,16)(H,13,14,15) |
InChI Key |
KAWGBVGDROQOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(CNCC2)C(=N1)C(=O)N |
Origin of Product |
United States |
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